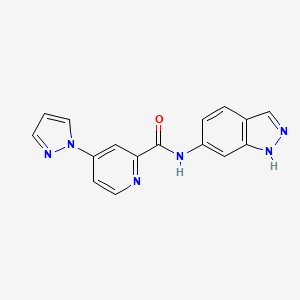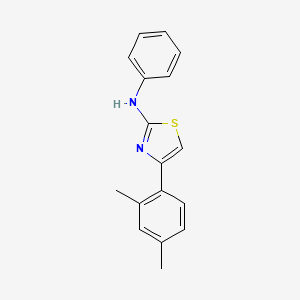![molecular formula C21H26N6O4 B2405561 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-03-7](/img/structure/B2405561.png)
8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA . The molecule also contains a 2,5-dimethoxyphenyl group, which is a type of aromatic ether .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For instance, the 2,5-dimethoxyphenyl group could potentially be synthesized from a simple benzene ring through a series of substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The imidazo[2,1-f]purine core would contribute to the rigidity of the molecule, while the 2,5-dimethoxyphenyl group would add to its bulkiness .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. For instance, the amino group might be able to participate in acid-base reactions, while the ether groups could potentially undergo cleavage under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of multiple methyl groups might increase its hydrophobicity, while the presence of the ether and amino groups could potentially allow for hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
The compound 8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, due to its complex structure, is associated with a wide range of synthetic methodologies and potential pharmacological applications. Here, we explore various scientific research aspects of similar imidazo[2,1-f]purine derivatives, emphasizing synthesis, receptor affinity, and biological activities.
Synthesis Techniques and Biological Activity
Research on derivatives of imidazo[2,1-f]purine has led to the development of compounds with significant biological activities. For example, the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent ligand activities for the 5-HT(1A) receptor, with some derivatives exhibiting anxiolytic-like and antidepressant-like activities in preclinical models (Zagórska et al., 2009). This study suggests that modifications to the imidazo[2,1-f]purine scaffold can result in compounds with promising pharmacological profiles.
Receptor Affinity and Pharmacological Evaluation
Further exploration into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has identified compounds with high affinity for serotoninergic and dopaminergic receptors. Some derivatives were found to be potent ligands for the 5-HT1A and 5-HT7 receptors, exhibiting potential as antidepressants and anxiolytics, highlighting the therapeutic relevance of these compounds in neuropharmacology (Zagórska et al., 2015).
Antiviral and Antihypertensive Activities
Derivatives of 7,8-polymethylenepurine, related to the core structure of interest, have been synthesized and evaluated for their biological activities. These studies have demonstrated antiviral and antihypertensive activities, indicating the potential of such compounds in the treatment of various diseases (Nilov et al., 1995).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[2-(2,5-dimethoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4/c1-12-13(2)27-17-18(24(3)21(29)25(4)19(17)28)23-20(27)26(12)10-9-22-15-11-14(30-5)7-8-16(15)31-6/h7-8,11,22H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSGZZTVNJSAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=C(C=CC(=C4)OC)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

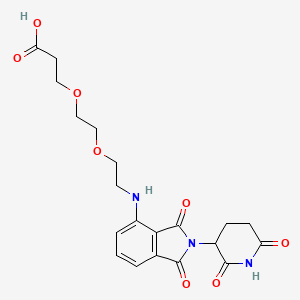



![3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2405486.png)
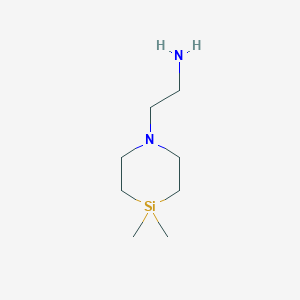
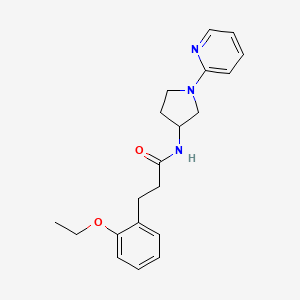

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
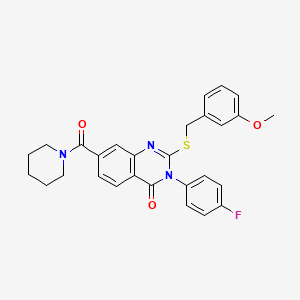
![trans-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2405495.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2405499.png)
